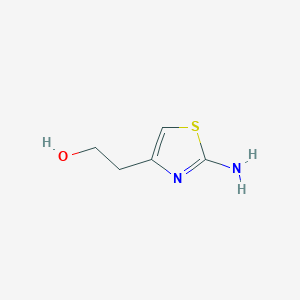

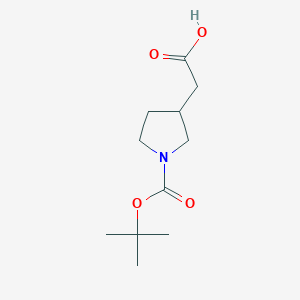

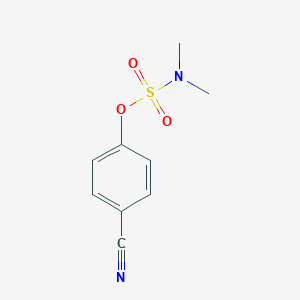

![molecular formula C9H7BrOS2 B064759 5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde CAS No. 175202-64-9](/img/structure/B64759.png)

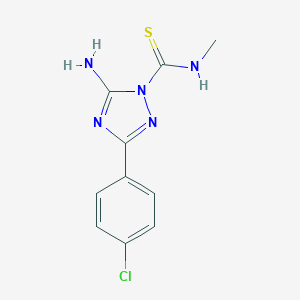

5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of derivatives similar to 5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde often involves condensation reactions under specific conditions. For example, the condensation reaction of 5-bromo-1H-indole-3-carbaldehyde and 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione in ethanol under reflux conditions results in good yields of desired compounds. These synthesis processes are characterized by their specificity and the need for precise control over reaction conditions (Barakat et al., 2017).

Molecular Structure Analysis

Detailed analysis of molecular structures is essential for understanding the properties and potential applications of compounds. X-ray crystallography, spectroscopic, and thermal analysis tools are commonly used for this purpose. The structure of a compound similar to 5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde was confirmed via X-ray single crystal diffraction, and Hirshfeld surface analysis revealed several short intermolecular connections (Barakat et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving the compound often result in the formation of crystalline condensation products. For instance, the preparation and properties of some 3-acetyl- and 3-formyl-5-halogenobenzo[b]thiophens involve usual properties of an aromatic aldehyde, highlighting the compound's reactive nature and ability to undergo specific chemical transformations (Shanta & Scrowston, 1967).

Physical Properties Analysis

The analysis of physical properties, such as thermal stability, is crucial for determining the practical applications of a compound. The organic compound mentioned in a related study revealed good thermal stability up to 215°C, suggesting potential for use in conditions requiring high thermal resistance (Barakat et al., 2017).

Chemical Properties Analysis

The chemical properties of 5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde derivatives are defined by their reactivity and the types of chemical reactions they can participate in. These include electrophilic and nucleophilic regions, as shown using molecular electrostatic potential maps, and the ability to undergo specific reactions such as the Doebner reaction with malonic acid (Shanta & Scrowston, 1967).

Wissenschaftliche Forschungsanwendungen

Thiophene Derivatives in Scientific Research

Synthesis and Applications of Thiophenes : Thiophene derivatives, including compounds similar to 5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde, have a wide range of applications in medicinal chemistry due to their antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive activities. Recent advancements in the synthesis of thiophenes highlight their significance in organic materials due to their electronic properties. Thiophenes are valuable intermediates in organic synthesis and find applications in agrochemicals, flavors, and dyes. The synthesis methods have evolved significantly, indicating the importance of thiophene derivatives in various scientific and industrial applications (Xuan, 2020).

Environmental and Toxicological Studies : While not directly related to 5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde, studies on environmental concentrations and toxicology of brominated compounds such as 2,4,6-Tribromophenol provide insight into the environmental impact and toxicological aspects of brominated organic compounds. These studies emphasize the ubiquity of brominated compounds in the environment and the need for further research on their toxicokinetics and toxicodynamics (Koch & Sures, 2018).

Halo-Substituted Alkylthiophenes : The review on halo-substituted alkylthiophenes, which are structurally related to the chemical , discusses the synthesis and reactivity of these compounds. These halo-substituted thiophenes are pivotal for developing complex molecular architectures for photonics and electronics. The discussion includes various electrophilic aromatic substitution methods and metal-catalyzed cross-coupling reactions, indicating the versatility of halo-substituted thiophenes in material science (Gendron & Vamvounis, 2015).

Zukünftige Richtungen

Thiophene derivatives, including “5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde”, have potential applications in a wide variety of optical and electronic systems . They also play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, future research may focus on exploring these applications further and developing new synthesis methods for these compounds.

Eigenschaften

IUPAC Name |

5-bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrOS2/c1-4-6(3-11)12-9-7(4)5(2)8(10)13-9/h3H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYHYLNUZVOCFTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=C(S2)Br)C)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrOS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50594843 |

Source

|

| Record name | 5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde | |

CAS RN |

175202-64-9 |

Source

|

| Record name | 5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Furo[3,2-b]pyridine 4-oxide](/img/structure/B64691.png)